Viramidine

Description

Taribavirin is an orally available prodrug of ribavirin, a synthetic nucleoside analog of ribofuranose with activity against a wide range of viruses, especially the hepatitis C virus and influenza virus. Taribavirin is converted into ribavirin, which is incorporated into viral nucleic acid, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.

TARIBAVIRIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

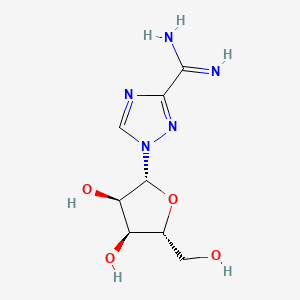

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10)/t3-,4-,5-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKZSTHOYNWEEZ-AFCXAGJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894181 |

Source

|

| Record name | Taribavirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119567-79-2 |

Source

|

| Record name | Viramidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taribavirin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taribavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taribavirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARIBAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3B1994K2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Viramidine as a Prodrug of Ribavirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viramidine (taribavirin) is a 3-carboxamidine prodrug of the broad-spectrum antiviral agent ribavirin. Developed to improve upon the therapeutic index of ribavirin, this compound exhibits a unique liver-targeting mechanism, leading to higher concentrations of the active drug in the primary site of hepatitis C virus (HCV) replication and lower systemic exposure. This targeted delivery is designed to reduce the incidence of hemolytic anemia, a dose-limiting side effect associated with ribavirin therapy. This technical guide provides an in-depth overview of this compound, encompassing its dual-action mechanism, comparative pharmacokinetics, clinical trial outcomes, and detailed experimental methodologies.

Introduction

Ribavirin, a synthetic guanosine analog, has been a cornerstone of combination therapy for chronic hepatitis C.[1] Its broad-spectrum antiviral activity is well-established; however, its clinical utility is often hampered by significant side effects, most notably hemolytic anemia.[2] This adverse effect is attributed to the accumulation of ribavirin triphosphate in red blood cells.[3] To mitigate this toxicity while retaining antiviral efficacy, this compound was developed as a liver-targeting prodrug of ribavirin.[4]

Mechanism of Action

This compound exhibits a dual mechanism of action that enhances its therapeutic potential.[5][6]

-

Prodrug Conversion: this compound is converted to ribavirin primarily in the liver by the enzyme adenosine deaminase.[1][7] This targeted activation leads to higher intrahepatic concentrations of ribavirin, the active antiviral agent.[2][8]

-

Catabolic Inhibition: this compound also acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme responsible for the degradation of ribavirin.[5][6] By inhibiting PNP, this compound prolongs the intracellular half-life of newly formed ribavirin, thereby increasing its availability for conversion to the active triphosphate form.[7]

Pharmacokinetics: this compound vs. Ribavirin

Pharmacokinetic studies in both animals and humans have demonstrated key differences between this compound and ribavirin, highlighting the liver-targeting properties of the prodrug.

Animal Pharmacokinetics

Studies in rats and cynomolgus monkeys have shown that this compound administration leads to significantly higher drug concentrations in the liver and lower concentrations in red blood cells compared to direct ribavirin administration.[2][8]

Table 1: Comparative Pharmacokinetic Parameters in Animals

| Parameter | This compound Administration | Ribavirin Administration | Species | Reference |

| Liver Radioactivity | 32% higher | - | Rat | [8] |

| Liver Drug Level | 3 times higher | - | Monkey | [2][8] |

| RBC Drug Level | 50% lower | - | Monkey | [2][8] |

| Oral Bioavailability (this compound) | 9.91% | - | Rat | [3] |

| Oral Bioavailability (this compound) | 13.6% | - | Monkey | [3] |

| Elimination Half-life (this compound, IV) | 2.7 h | - | Rat | [3] |

| Elimination Half-life (this compound, IV) | 28.9 h | - | Monkey | [3] |

Human Pharmacokinetics

In healthy volunteers and patients with chronic hepatitis C, this compound is rapidly absorbed and extensively converted to ribavirin.[9][10] Plasma concentrations of ribavirin are two to four times higher than those of this compound following oral administration of the prodrug.[9]

Table 2: Pharmacokinetic Parameters of this compound and Ribavirin in Healthy Volunteers after a Single Oral Dose of this compound

| Dose of this compound | Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-168h) (ng·h/mL) |

| 200 mg | This compound | 114 ± 46 | 1.5 | 450 ± 121 |

| Ribavirin | 168 ± 45 | 3.0 | 1841 ± 453 | |

| 600 mg | This compound | 316 ± 129 | 2.0 | 1431 ± 446 |

| Ribavirin | 459 ± 117 | 3.0 | 5459 ± 1279 | |

| 1200 mg | This compound | 585 ± 213 | 2.0 | 2873 ± 835 |

| Ribavirin | 772 ± 195 | 3.0 | 11501 ± 2551 | |

| Data adapted from Lin et al., 2003.[9] |

Table 3: Steady-State Pharmacokinetic Parameters in HCV Patients after Multiple Doses of this compound (4 weeks)

| This compound Dose (BID) | Analyte | Plasma Half-life (h) | RBC Half-life (h) | Plasma Accumulation (R) | RBC Accumulation (R) |

| 400 mg | This compound | 66 | 200 | 2 | 5 |

| Ribavirin | 340 | 360 | 9 | 77 | |

| 600 mg | This compound | 76 | 420 | 2 | 8 |

| Ribavirin | 410 | 430 | 17 | 129 | |

| Data adapted from Aora et al., 2005.[10] |

Clinical Efficacy and Safety

Two large-scale Phase III clinical trials, ViSER1 and ViSER2, evaluated the efficacy and safety of this compound in combination with pegylated interferon for the treatment of chronic hepatitis C in treatment-naive patients.[11][12]

Efficacy

The primary efficacy endpoint in both trials was the sustained virologic response (SVR) rate. In both ViSER1 and ViSER2, fixed-dose this compound (600 mg BID) did not demonstrate non-inferiority to weight-based ribavirin.[11][12][13]

Table 4: Sustained Virologic Response (SVR) Rates in ViSER1 and ViSER2 Trials

| Trial | This compound Arm (SVR Rate) | Ribavirin Arm (SVR Rate) |

| ViSER1 | 37.7% (244/647) | 52.3% (170/325) |

| ViSER2 | 40% (258/644) | 55% (175/318) |

| Data from Benhamou et al., 2009 and Shiffman et al., 2007.[11][12] |

Safety

The primary safety endpoint focused on the incidence of anemia. Both trials demonstrated a significantly lower incidence of anemia in the this compound arm compared to the ribavirin arm.[11][12]

Table 5: Anemia-Related Safety Endpoints in ViSER1 and ViSER2 Trials

| Trial | Safety Endpoint | This compound Arm | Ribavirin Arm | P-value |

| ViSER1 | Hemoglobin < 10 g/dL | 5.3% (34/647) | 23.5% (76/325) | < 0.001 |

| ViSER2 | Hemoglobin < 10 g/dL | 6% | 22% | < 0.001 |

| Data from Benhamou et al., 2009 and Shiffman et al., 2007.[11][12][13] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available, likely due to its proprietary nature. However, the general synthesis of ribavirin and its analogs often involves the coupling of a protected ribofuranose derivative with a triazole-based heterocyclic moiety, followed by deprotection and functional group manipulations.[4]

Quantification of this compound and Ribavirin in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of this compound and ribavirin in human plasma.[5]

5.2.1. Materials and Reagents

-

This compound and ribavirin reference standards

-

[13C]-labeled this compound and [13C]-labeled ribavirin as internal standards (IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (EDTA)

5.2.2. Sample Preparation

-

To 100 µL of plasma, add 50 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.2.3. LC-MS/MS Conditions

-

LC System: Agilent 1100 series or equivalent

-

Column: Phenomenex Luna HILIC (150 mm × 2.0 mm, 5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 95% B to 50% B over 5 minutes

-

Flow Rate: 0.3 mL/min

-

MS System: Sciex API 4000 or equivalent

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

This compound: m/z 244 → 112

-

[13C]-Viramidine: m/z 249 → 112

-

Ribavirin: m/z 245 → 113

-

[13C]-Ribavirin: m/z 250 → 113

-

In Vitro Anti-HCV Replicon Assay

This protocol outlines a general method for determining the in vitro antiviral activity of a compound against HCV using a replicon system.[14][15][16][17][18]

5.3.1. Cell Culture

-

Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

5.3.2. Antiviral Assay

-

Seed replicon-containing cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Incubate for 72 hours.

-

Measure the reporter gene activity (e.g., luminescence for luciferase).

-

Calculate the 50% effective concentration (EC50) by non-linear regression analysis.

5.3.3. Cytotoxicity Assay

-

Seed parental Huh-7 cells (without the replicon) in 96-well plates.

-

Treat the cells with the same serial dilutions of this compound.

-

After 72 hours, assess cell viability using a standard method (e.g., MTS or CellTiter-Glo).

-

Calculate the 50% cytotoxic concentration (CC50).

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against PNP.[7]

5.4.1. Reaction Mixture

-

Human blood purine nucleoside phosphorylase

-

[14C]-Ribavirin

-

This compound (inhibitor)

-

Phosphate-buffered saline (PBS)

5.4.2. Assay Procedure

-

Incubate varying concentrations of this compound with PNP and a fixed concentration of [14C]-ribavirin in PBS.

-

Stop the reaction by heat inactivation.

-

Separate the substrate ([14C]-ribavirin) from the product ([14C]-triazole nucleobase) using thin-layer chromatography (TLC).

-

Quantify the amount of product formed using a phosphorimager.

-

Determine the inhibitory constant (Ki) from a Dixon plot.

Conclusion

This compound represents a rational approach to prodrug design, aiming to enhance the therapeutic window of ribavirin by targeting its delivery to the liver. While clinical trials in the context of interferon-based therapy for hepatitis C did not demonstrate non-inferior efficacy at the doses tested, the significantly improved safety profile, particularly the reduced incidence of anemia, was clearly established. The wealth of preclinical and clinical data on this compound provides a valuable foundation for its potential re-evaluation in combination with newer direct-acting antivirals, where its liver-targeting properties and favorable safety profile may offer distinct advantages. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and clinical history of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Did Not Meet Efficacy Endpoint in Viser2 [natap.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive and specific LC-MS/MS method for the simultaneous measurements of this compound and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Dual-Action Mechanism of this compound Functioning as a Prodrug and as a Catabolic Inhibitor for Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a prodrug of ribavirin, shows better liver-targeting properties and safety profiles than ribavirin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and safety of this compound, a prodrug of ribavirin, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ascending multiple-dose pharmacokinetics of this compound, a prodrug of ribavirin, in adult subjects with compensated hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase III study of the safety and efficacy of this compound versus ribavirin in treatment-naïve patients with chronic hepatitis C: ViSER1 results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of this compound versus ribavirin in ViSER2: randomized, double-blind study in therapy-naive hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Valeant Pharmaceuticals International Reports VISER2 Results For this compound(R); Drug Does Not Meet Efficacy Goal - BioSpace [biospace.com]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. benchchem.com [benchchem.com]

The Liver-Targeting Advantage of Viramidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viramidine, a prodrug of the broad-spectrum antiviral agent ribavirin, has demonstrated significant liver-targeting properties, offering a potential improvement in the therapeutic index for diseases such as chronic hepatitis C. By preferentially concentrating in the liver and undergoing enzymatic conversion to its active form, ribavirin, this compound aims to enhance efficacy at the site of infection while minimizing systemic side effects, particularly the hemolytic anemia often associated with ribavirin therapy. This technical guide provides an in-depth analysis of the core mechanisms, quantitative data, and experimental methodologies underpinning the liver-targeting characteristics of this compound.

Mechanism of Liver-Targeting

This compound's preferential accumulation in the liver is a result of its unique biochemical pathway. Unlike ribavirin, this compound is efficiently transported to the liver, where it is a substrate for the enzyme adenosine deaminase (ADA). This enzyme catalyzes the conversion of this compound to ribavirin.[1][2][3][4] The newly formed ribavirin is then available for intracellular phosphorylation to its active antiviral forms, ribavirin mono-, di-, and triphosphate.[1] This targeted activation within hepatocytes leads to a higher concentration of the active drug at the primary site of hepatitis C virus (HCV) replication.[5][6]

Furthermore, this compound exhibits a dual-action mechanism. In addition to serving as a prodrug, it also acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme responsible for the degradation of ribavirin.[5] By inhibiting PNP, this compound may enhance the stability of the newly converted ribavirin, thereby increasing its intracellular concentration and antiviral activity.[5]

A key advantage of this liver-centric mechanism is the reduced exposure of red blood cells (RBCs) to high concentrations of ribavirin and its phosphorylated metabolites, which are responsible for inducing hemolytic anemia.[7][8] In vitro studies have shown that this compound has a lower association with RBCs compared to ribavirin.[7]

dot

Caption: Metabolic pathway of this compound in the liver.

Quantitative Data: this compound vs. Ribavirin

Comparative studies in animal models and clinical trials in humans have provided quantitative evidence for the liver-targeting properties of this compound.

Table 1: Comparative Liver and Red Blood Cell (RBC) Radioactivity/Drug Levels After Oral Administration of this compound vs. Ribavirin in Animal Models

| Species | Dose | Parameter | This compound Administration | Ribavirin Administration | Fold Difference (this compound/Ribavirin) in Liver | Reference |

| Rat | 30 mg/kg ([14C]-labeled) | Radioactivity in Liver | Higher than Ribavirin | - | 1.32x | [7] |

| Monkey | 30 mg/kg ([3H]-labeled) | Radioactivity in Liver | Higher than Ribavirin | - | 3x | [7] |

| Monkey | 10 mg/kg ([14C]-labeled, multiple doses) | Drug Level in Liver | Higher than Ribavirin | - | 3x | [7] |

| Monkey | 10 mg/kg ([14C]-labeled, multiple doses) | Drug Level in RBCs | Lower than Ribavirin | - | 0.5x | [7] |

Table 2: Pharmacokinetic Parameters of this compound and Ribavirin in Healthy Human Volunteers After a Single Oral Dose of this compound

| Dose of this compound | Analyte | tmax (hours) | Cmax (ng/mL) | AUC(0-168 h) (ng·h/mL) | Reference |

| 200 mg | This compound | 1.5 - 3.0 | - | - | [9] |

| Ribavirin | 1.5 - 3.0 | - | - | [9] | |

| 600 mg | This compound | 1.5 - 3.0 | - | - | [9] |

| Ribavirin | 1.5 - 3.0 | - | - | [9] | |

| 1200 mg | This compound | 1.5 - 3.0 | - | - | [9] |

| Ribavirin | 1.5 - 3.0 | - | - | [9] |

Note: The plasma AUC(0-168 h) for ribavirin was two to four times higher than that of this compound, indicating extensive conversion of the prodrug.[9]

Table 3: Clinical Efficacy and Safety of this compound vs. Ribavirin in Combination with Pegylated Interferon in Treatment-Naïve Hepatitis C Patients (ViSER2 Study)

| Parameter | This compound (600 mg BID) + Peg-IFN | Ribavirin (weight-based) + Peg-IFN | p-value | Reference |

| Sustained Virologic Response (SVR) | 40% | 55% | - | [10] |

| Hemoglobin Event Rate | 54% | 80% | <0.001 | [10] |

Note: While the fixed dose of this compound did not meet the non-inferiority endpoint for efficacy, it demonstrated a significantly better safety profile regarding hemoglobin-related adverse events.[10]

Experimental Protocols

In Vitro Red Blood Cell (RBC) Partitioning Assay

This assay determines the propensity of a compound to associate with red blood cells compared to plasma.

-

Materials: Fresh whole blood (human, rat, monkey) with EDTA-K2 as an anticoagulant, test compound (this compound or ribavirin), phosphate-buffered saline (PBS), centrifuge, incubator, LC-MS/MS system.

-

Procedure:

-

Pre-incubate fresh whole blood at 37°C in a humidified atmosphere with 5% CO2.

-

Spike a known concentration of the test compound into the whole blood.

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

At the end of the incubation, take an aliquot of the whole blood.

-

Separate the remaining blood into plasma by centrifugation.

-

Lyse the whole blood aliquot to release intracellular contents.

-

Quantify the concentration of the test compound in the plasma and the lysed whole blood samples using a validated LC-MS/MS method.

-

-

Data Analysis: The blood-to-plasma concentration ratio (Kb/p) is calculated as: Kb/p = Cblood / Cplasma, where Cblood is the concentration in whole blood and Cplasma is the concentration in plasma.

dot

Caption: Workflow for in vitro RBC partitioning assay.

In Vivo Pharmacokinetic Study in Portal Vein-Cannulated Monkeys

This model allows for the direct measurement of drug absorption and first-pass metabolism in the liver.

-

Animal Model: Cynomolgus monkeys with surgically implanted portal vein catheters.

-

Procedure:

-

Administer a single oral dose of [3H]-labeled this compound or [3H]-labeled ribavirin to fasted monkeys.

-

Collect simultaneous blood samples from the portal vein and a peripheral vein at predetermined time points.

-

Process the blood samples to obtain plasma.

-

At the end of the study, euthanize the animals and collect liver tissue samples.

-

Quantify the radioactivity in plasma and homogenized liver tissue using liquid scintillation counting.

-

Analyze the concentrations of the parent drug and its metabolites using a validated LC-MS/MS method.

-

-

Data Analysis: Compare the drug and metabolite concentrations in the portal versus systemic circulation to assess hepatic extraction and metabolism. Compare the total radioactivity in the liver between the two treatment groups.

Adenosine Deaminase (ADA) Enzyme Assay

This in vitro assay measures the conversion of this compound to ribavirin by ADA.

-

Materials: Purified adenosine deaminase, this compound, ribavirin standard, appropriate buffer (e.g., phosphate-buffered saline, pH 7.3), spectrophotometer or HPLC system.

-

Procedure (Spectrophotometric):

-

Prepare a reaction mixture containing ADA in the buffer.

-

Initiate the reaction by adding a known concentration of this compound.

-

Monitor the change in absorbance at a specific wavelength (e.g., 240 nm) over time, which corresponds to the conversion of this compound to ribavirin.[11]

-

-

Procedure (HPLC-based):

-

Set up the reaction as described above.

-

At various time points, stop the reaction (e.g., by adding a quenching agent).

-

Analyze the reaction mixture by HPLC to separate and quantify the amounts of this compound and ribavirin.

-

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) of the enzymatic reaction.

dot

Caption: Workflow for adenosine deaminase (ADA) enzyme assay.

Quantitative Whole-Body Autoradiography (QWBA) in Rats

This technique provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the entire body.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Administer a single oral dose of [14C]-labeled this compound or [14C]-labeled ribavirin.

-

At various time points post-dosing, euthanize the animals by carbon dioxide asphyxiation and immediately freeze them in a mixture of hexane and solid CO2.

-

Embed the frozen carcasses in a carboxymethylcellulose matrix.

-

Prepare thin (e.g., 40 µm) sagittal sections of the entire body using a cryomicrotome.

-

Expose the sections to a phosphor imaging plate.

-

Scan the imaging plate to create a digital autoradiogram.

-

-

Data Analysis: Quantify the radioactivity in different organs and tissues by comparing the signal intensity to that of co-exposed radioactive standards. This allows for the determination of the concentration of drug-related material in each tissue.

Conclusion

The collective evidence from preclinical and clinical studies strongly supports the liver-targeting properties of this compound. Its mechanism as a prodrug activated by the liver-abundant enzyme adenosine deaminase, coupled with its reduced accumulation in red blood cells, presents a compelling strategy to improve the safety profile of ribavirin-based therapies for liver diseases. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound. While clinical efficacy at the doses tested did not consistently match that of ribavirin, the significantly improved safety profile underscores the value of the liver-targeting approach and warrants further investigation into optimized dosing strategies.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. qps.com [qps.com]

- 3. bioivt.com [bioivt.com]

- 4. Technique for portal catheterization in rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. Drug Partition in Red Blood Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. ADME Blood Cell Partitioning Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Quantitative Whole-body Autoradiography (QWBA) vs. Mass Balance Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Viramidine to Ribavirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viramidine (taribavirin) is a liver-targeting prodrug of the broad-spectrum antiviral agent ribavirin. This design strategy aims to enhance the therapeutic index of ribavirin by concentrating the active compound in the liver, the primary site of replication for viruses such as Hepatitis C, while minimizing systemic exposure and associated side effects like hemolytic anemia. The activation of this compound is a critical enzymatic process mediated by adenosine deaminase (ADA), an enzyme ubiquitously present in mammalian tissues. This technical guide provides an in-depth overview of the conversion of this compound to ribavirin by adenosine deaminase, focusing on the underlying biochemical mechanisms, quantitative kinetic data, and detailed experimental protocols for studying this conversion.

Introduction

Ribavirin is a synthetic nucleoside analog with antiviral activity against a wide range of RNA and DNA viruses. However, its clinical utility can be limited by dose-dependent hemolytic anemia, largely attributed to the accumulation of its phosphorylated metabolites in red blood cells. This compound was developed as a prodrug to circumvent this limitation.[1][2][3] The core principle behind this compound's design is its targeted conversion to ribavirin in the liver, thereby increasing the concentration of the active drug at the site of infection while reducing systemic concentrations.[3][4]

The activation of this compound is catalyzed by adenosine deaminase (ADA), an enzyme central to purine metabolism that catalyzes the hydrolytic deamination of adenosine to inosine.[4][5] this compound, with its structural resemblance to adenosine, serves as a substrate for ADA, which converts the 3-carboxamidine group of this compound into the 3-carboxamide group of ribavirin.[4][5] Interestingly, ADA can also catalyze a second, much slower deamination of ribavirin to an inactive carboxylic acid metabolite, ICN3297.[4][5] This dual role of ADA in both activating the prodrug and deactivating the active drug presents a unique kinetic profile.

This guide will delineate the enzymatic pathway, present the kinetic parameters governing these reactions, and provide detailed methodologies for their investigation in a laboratory setting.

The Enzymatic Pathway

The conversion of this compound to ribavirin and its subsequent, slower degradation is a two-step process, with both steps being catalyzed by adenosine deaminase (ADA).

Step 1: Activation of this compound to Ribavirin

The primary and more rapid reaction is the hydrolytic deamination of this compound to the active antiviral agent, ribavirin. This reaction is highly pH-dependent, with a significant increase in catalytic efficiency observed at alkaline pH.[4][5] This pH sensitivity is attributed to the deprotonation of the carboxamidine group of this compound, making it a more favorable substrate for ADA.[5]

Step 2: Deactivation of Ribavirin

The second, and kinetically less favorable, reaction is the deamination of ribavirin to its inactive metabolite, 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid (ICN3297).[4][5] The significantly lower rate of this reaction ensures that ribavirin can accumulate to therapeutic concentrations before being metabolized to an inactive form.[5]

Quantitative Data

The efficiency of the enzymatic conversion of this compound to ribavirin and the subsequent deamination of ribavirin by adenosine deaminase has been quantified. The kinetic parameters are highly influenced by pH.

| Substrate | Product | pH | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| This compound | Ribavirin | 7.3 | - | - | 0.19 | [4] |

| This compound | Ribavirin | 9.0 | 0.46 | 26 | - | [5] |

| This compound | Ribavirin | 9.5 | 0.46 | 28 | 61 | [4] |

| Ribavirin | ICN3297 | 7.3 | - | 0.26 | 0.037 | [4][5] |

Table 1: Kinetic Parameters of this compound and Ribavirin Deamination by Adenosine Deaminase.

Experimental Protocols

In Vitro Enzymatic Conversion Assay using UV Spectrophotometry

This protocol is designed to monitor the conversion of this compound to ribavirin by measuring the change in UV absorbance. There is a significant difference in the UV spectra of this compound and ribavirin at 240 nm, which allows for real-time monitoring of the reaction.[5][6]

Materials:

-

This compound

-

Ribavirin (for standard curve)

-

Recombinant Adenosine Deaminase (ADA)

-

Phosphate Buffered Saline (PBS), pH 7.3

-

Buffer with pH 9.0-9.5 (e.g., CAPS or CHES buffer)

-

UV-transparent cuvettes or microplates

-

UV/Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and ribavirin in the desired buffer.

-

Prepare a stock solution of adenosine deaminase in an appropriate buffer (e.g., PBS). The final concentration in the assay will typically be in the nanomolar to low micromolar range.

-

-

Standard Curve:

-

Prepare a series of dilutions of this compound and ribavirin of known concentrations to determine their respective molar extinction coefficients at 240 nm.

-

-

Enzymatic Assay:

-

In a UV-transparent cuvette or well of a microplate, add the reaction buffer.

-

Add this compound to the desired final concentration (e.g., 0.2 mM).[6]

-

Initiate the reaction by adding adenosine deaminase to a final concentration of, for example, 0.2 µM.[6]

-

Immediately start monitoring the decrease in absorbance at 240 nm over time.

-

Include a negative control with no enzyme to account for any non-enzymatic hydrolysis.[5][6]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

To determine Km and Vmax, repeat the assay with varying concentrations of this compound.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

References

The Dual-Action Mechanism of Viramidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viramidine, a carboxamidine derivative of the broad-spectrum antiviral agent ribavirin, has been a subject of significant research due to its unique dual-action mechanism and liver-targeting properties. Developed to improve upon the therapeutic index of ribavirin, particularly in the context of chronic Hepatitis C (HCV) infection, this compound functions as both a prodrug of ribavirin and a catabolic inhibitor, thereby enhancing the bioavailability and half-life of its active form. This technical guide provides an in-depth exploration of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

Introduction

Ribavirin is a guanosine analog with established antiviral activity against a wide range of RNA and DNA viruses. Its clinical utility, however, can be limited by dose-dependent hemolytic anemia. This compound was designed as a liver-targeting prodrug of ribavirin to concentrate the active compound in the primary site of HCV replication while minimizing systemic exposure and associated toxicities.[1] This guide elucidates the two fundamental pillars of this compound's mechanism: its conversion to ribavirin and its role in preventing ribavirin's degradation.

The Dual-Action Mechanism of this compound

The therapeutic effect of this compound is predicated on a synergistic dual mechanism of action. It serves as a prodrug that is biochemically converted to ribavirin, and it concurrently inhibits the enzymatic breakdown of the newly formed ribavirin.

Prodrug Activation by Adenosine Deaminase

This compound is efficiently converted to ribavirin through hydrolytic deamination, a reaction catalyzed by the ubiquitous enzyme adenosine deaminase (ADA). This conversion predominantly occurs in the liver, where ADA is highly expressed, leading to an enrichment of ribavirin in the target organ.[1][2]

The activation pathway of this compound is depicted below:

References

An In-depth Technical Guide to the Catabolic Inhibition of Ribavirin by Viramidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viramidine, a prodrug of the broad-spectrum antiviral agent ribavirin, presents a compelling case study in rational drug design aimed at improving therapeutic index. A significant aspect of its pharmacological profile is its dual-action mechanism: serving as a liver-targeting prodrug of ribavirin and concurrently inhibiting the catabolism of its active metabolite. This guide provides a detailed technical overview of the catabolic inhibition of ribavirin by this compound, focusing on the underlying enzymatic interactions, quantitative kinetic data, and the experimental methodologies used to elucidate these mechanisms. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this interaction to inform future drug design and development efforts.

Introduction

Ribavirin is a guanosine analog with broad-spectrum antiviral activity, but its clinical use can be limited by side effects, notably hemolytic anemia.[1] this compound (taribavirin), the 3-carboxamidine derivative of ribavirin, was developed to mitigate this toxicity through preferential liver targeting.[1][2] this compound is converted to ribavirin primarily in the liver by the enzyme adenosine deaminase.[3][4][5] Beyond its role as a prodrug, this compound exhibits a self-potentiating effect by inhibiting the primary catabolic pathway of ribavirin.[6][7]

Ribavirin is principally catabolized through phosphorolysis by purine nucleoside phosphorylase (PNP) to its inactive triazole nucleobase.[5][6] this compound acts as a competitive inhibitor of this enzyme, thereby increasing the intracellular bioavailability of ribavirin and its active phosphorylated metabolites.[6][7] This guide delves into the specifics of this inhibitory mechanism.

Enzymatic Pathways and Inhibition

The metabolic interplay between this compound and ribavirin is governed by two key enzymes: adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP).

-

Activation of this compound: this compound is converted to ribavirin via deamination, a reaction catalyzed by adenosine deaminase.[3][4][5]

-

Catabolism of Ribavirin: Ribavirin is degraded by purine nucleoside phosphorylase through phosphorolysis.[5][6]

-

Inhibition: this compound competitively inhibits purine nucleoside phosphorylase, slowing the degradation of ribavirin.[6][7]

The following signaling pathway illustrates this dual-action mechanism:

Quantitative Data

The inhibitory potency of this compound on ribavirin catabolism and the kinetics of the involved enzymes have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibition of Ribavirin Catabolism by this compound

| Parameter | Enzyme | Substrate | Inhibitor | Value | Reference |

| Ki | Purine Nucleoside Phosphorylase | Ribavirin | This compound | 2.5 µM | [6][7] |

Table 2: Kinetic Parameters of this compound and Ribavirin Metabolism

| Enzyme | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |

| Adenosine Deaminase (pH 7.3) | This compound | - | - | 0.19 mM-1s-1 | [4] |

| Adenosine Deaminase (pH 9.5) | This compound | 0.46 mM | 28 s-1 | 61 mM-1s-1 | [4] |

| Adenosine Kinase | Ribavirin | 540 µM | 1.8 min-1 | 3.3 x 10-3 min-1µM-1 | |

| Cytosolic 5'-Nucleotidase II | Ribavirin | 88 µM | 4.0 min-1 | 4.5 x 10-2 min-1µM-1 | |

| Adenosine Kinase | This compound | 16 mM | 0.16 min-1 | 1.0 x 10-5 min-1µM-1 |

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Determination of this compound Inhibition of Purine Nucleoside Phosphorylase

A radiochemical-based thin-layer chromatography (TLC) assay is a common method to determine the inhibitory activity of this compound on PNP.

Objective: To quantify the inhibition of ribavirin phosphorolysis by this compound.

Materials:

-

Purine Nucleoside Phosphorylase (from human blood)

-

[5-14C]ribavirin

-

This compound

-

Dulbecco's phosphate-buffered saline (DPBS), pH 7.4

-

TLC plates (e.g., silica gel)

-

Scintillation counter or PhosphorImager

Protocol:

-

Reaction Setup: Prepare reaction mixtures in DPBS containing a fixed concentration of [5-14C]ribavirin and varying concentrations of the inhibitor, this compound.

-

Enzyme Addition: Initiate the reaction by adding a defined amount of purine nucleoside phosphorylase to each reaction mixture.

-

Incubation: Incubate the reactions at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

-

TLC Separation: Spot the reaction mixtures onto a TLC plate and develop the chromatogram using an appropriate mobile phase to separate the [5-14C]ribavirin from its catabolite, [5-14C]triazole nucleobase.

-

Quantification: Quantify the amount of substrate and product in each spot using a scintillation counter or a PhosphorImager.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Dixon plot).

Quantification of this compound and Ribavirin in Biological Matrices

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of this compound and ribavirin in plasma and red blood cells.

Objective: To accurately measure the concentrations of this compound and ribavirin in biological samples.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Analytical column (e.g., C18 or HILIC)

-

This compound and Ribavirin analytical standards

-

Stable isotope-labeled internal standards (e.g., [13C]-viramidine and [13C]-ribavirin)

-

Acetonitrile

-

Formic acid

-

Human plasma or red blood cell lysate

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma or cell lysate, add the internal standards.

-

Precipitate proteins by adding a sufficient volume of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate this compound and ribavirin using an appropriate chromatographic method.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

-

Data Analysis:

-

Construct calibration curves using the analytical standards.

-

Calculate the concentrations of this compound and ribavirin in the unknown samples based on the peak area ratios of the analytes to their respective internal standards.

-

Conclusion

The dual-action mechanism of this compound as both a prodrug and a catabolic inhibitor of ribavirin exemplifies a sophisticated strategy in drug design to enhance therapeutic efficacy and safety. By inhibiting purine nucleoside phosphorylase, this compound effectively shields its active metabolite, ribavirin, from premature degradation, thereby increasing its bioavailability at the target site. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and apply these principles in the development of next-generation antiviral therapies. A thorough understanding of such intricate drug-enzyme interactions is paramount for the rational design of prodrugs with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reckondiagnostics.com [reckondiagnostics.com]

- 3. assaygenie.com [assaygenie.com]

- 4. A new isotopic assay for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual-Action Mechanism of this compound Functioning as a Prodrug and as a Catabolic Inhibitor for Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Viramidine's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical architecture, biological activity, and metabolic fate of the antiviral agent viramidine, a prodrug of ribavirin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's structure-activity relationship (SAR), detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Executive Summary

This compound (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine), also known as taribavirin, is a prodrug of the broad-spectrum antiviral agent ribavirin.[1] Developed to improve upon the therapeutic index of its parent compound, this compound exhibits a favorable liver-targeting profile, which is attributed to its conversion to ribavirin by the enzyme adenosine deaminase, which is highly expressed in hepatic tissue.[1][2] This targeted delivery mechanism is designed to increase the concentration of the active antiviral agent at the site of infection for viruses such as hepatitis C virus (HCV) while minimizing systemic exposure and associated side effects, most notably hemolytic anemia.[1][3] This guide delves into the intricate relationship between this compound's chemical structure and its biological activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Mechanism of Action: A Dual-Pronged Approach

This compound's primary mechanism of action is its role as a prodrug of ribavirin.[4] Upon oral administration, this compound is absorbed and transported to the liver, where it is converted to ribavirin by adenosine deaminase.[2][5] Ribavirin is then phosphorylated to its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[6]

However, this compound also exhibits a secondary mechanism that contributes to its overall efficacy. It acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme responsible for the degradation of ribavirin.[2] By inhibiting PNP, this compound effectively slows the breakdown of newly formed ribavirin, thereby increasing its intracellular concentration and prolonging its antiviral activity.[2]

Signaling and Metabolic Pathway

The metabolic activation of this compound and the subsequent antiviral mechanisms of action of ribavirin are multifaceted. The following diagram illustrates the key steps in this pathway.

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data on Biological Activity

The antiviral efficacy and enzyme inhibition of this compound and its active metabolite, ribavirin, have been quantified in numerous studies. The following tables summarize key data points.

Table 1: In Vitro Antiviral Activity

| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |

| This compound | Influenza A (H1N1, H3N2, H5N1), Influenza B | MDCK | 2 - 32 | 760 | 23.8 - 380 |

| Ribavirin | Influenza A (H1N1, H3N2, H5N1), Influenza B | MDCK | 0.6 - 5.5 | 560 | 101.8 - 933.3 |

Data sourced from Sidwell et al. (2005).[7]

Table 2: Enzyme Inhibition

| Compound | Enzyme | Substrate | Ki (µM) |

| This compound | Purine Nucleoside Phosphorylase (PNP) | Ribavirin | 2.5 |

| This compound Monophosphate (VMP) | Purine Nucleoside Phosphorylase (PNP) | Ribavirin | ~250 |

Data sourced from Wu et al. (2004).[2]

Table 3: Pharmacokinetic Parameters

| Species | Route | Dose | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) |

| This compound | ||||||

| Rat | Oral | 30 mg/kg | 0.5 | 0.10 | 2.7 | 9.91 |

| Monkey | Oral | 10 mg/kg | 1.0 | 0.156 | 28.9 | 13.6 |

| Human | Oral | 200 mg | 1.5 - 3.0 | - | - | - |

| Human | Oral | 600 mg | 1.5 - 3.0 | - | - | - |

| Human | Oral | 1200 mg | 1.5 - 3.0 | - | - | - |

| Ribavirin (from this compound) | ||||||

| Rat | Oral | 30 mg/kg | - | - | - | - |

| Monkey | Oral | 10 mg/kg | 3.0 | 0.089 | 62.2 | - |

| Human | Oral | 200-1200 mg | 1.5 - 3.0 | - | - | - |

Data for rats and monkeys sourced from Lin et al. (2003).[3] Data for humans sourced from Lin et al. (2005).[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the structure-activity relationship of this compound.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is a common method to determine the in vitro efficacy of an antiviral compound.

Principle: The assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a viral infection.

General Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 96-well microtiter plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., ribavirin) in a suitable cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cell monolayers and add the diluted compounds. Subsequently, infect the cells with a known titer of the virus. Include uninfected and untreated virus-infected cell controls.

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until CPE is observed in 80-90% of the virus control wells.

-

Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based colorimetric assay (e.g., MTS or MTT).

-

Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in uninfected cells. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Adenosine Deaminase (ADA) Activity Assay

This assay is used to determine the rate of conversion of this compound to ribavirin by ADA.

Principle: The assay monitors the change in UV absorbance as this compound is deaminated to ribavirin.

General Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4), a solution of purified adenosine deaminase, and a solution of this compound.

-

Assay Setup: In a UV-transparent cuvette, combine the reaction buffer and the this compound solution.

-

Initiation of Reaction: Initiate the reaction by adding the adenosine deaminase solution to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 240 nm) over time using a spectrophotometer.[8]

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay is used to quantify the inhibitory effect of this compound on the enzymatic activity of PNP.

Principle: The assay measures the rate of phosphorolysis of a substrate (e.g., inosine or ribavirin) by PNP in the presence and absence of the inhibitor (this compound).

General Protocol:

-

Reagent Preparation: Prepare a reaction buffer, a solution of purified PNP, a substrate solution (e.g., inosine), and solutions of this compound at various concentrations.

-

Assay Setup: In separate reaction tubes, combine the reaction buffer, PNP, and different concentrations of this compound.

-

Initiation of Reaction: Initiate the reaction by adding the substrate to each tube.

-

Incubation and Termination: Incubate the reactions for a specific time at an optimal temperature. Terminate the reaction by heat inactivation or the addition of a stop solution.

-

Product Quantification: Separate the substrate and product (e.g., hypoxanthine) using a suitable method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of product formed.

-

Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. The inhibition constant (Ki) can be calculated using various graphical methods, such as a Dixon plot.

Structure-Activity Relationship of this compound and its Analogs

The core of this compound's SAR lies in its relationship to ribavirin. The key structural modification is the replacement of the 3-carboxamide group of ribavirin with a 3-carboxamidine group in this compound.[5] This seemingly minor change has profound effects on the molecule's pharmacokinetic properties.

-

Liver Targeting: The basic amidine group is believed to be responsible for the reduced uptake of this compound into red blood cells, thereby mitigating the dose-limiting hemolytic anemia associated with ribavirin.[3] Conversely, the high expression of adenosine deaminase in the liver facilitates the targeted conversion of this compound to ribavirin in this organ.[1]

-

PNP Inhibition: The amidine moiety also appears to be critical for the inhibitory activity of this compound against purine nucleoside phosphorylase.[2]

Studies on other ribavirin analogs have provided further insights into the SAR of this class of compounds. Modifications to the triazole ring, the ribose moiety, and the 3-position substituent have been explored to enhance antiviral activity and improve the safety profile. For instance, some analogs with modifications on the triazole ring have shown promising activity against various viruses.

Conclusion

This compound represents a successful example of a prodrug strategy aimed at improving the therapeutic index of an established antiviral agent. Its structure has been rationally designed to exploit the enzymatic machinery of the liver for targeted drug delivery, thereby enhancing its safety profile compared to ribavirin. The dual mechanism of action, functioning as both a prodrug and a catabolic inhibitor, further contributes to its efficacy. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and optimization of novel nucleoside analogs for the treatment of viral diseases. Further exploration of the structure-activity relationships of this compound analogs may lead to the development of even more effective and safer antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. stagingpure.psu.edu [stagingpure.psu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Ribavirin suppresses hepatic lipogenesis through inosine monophosphate dehydrogenase inhibition: Involvement of adenosine monophosphate‐activated protein kinase‐related kinases and retinoid X receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 8. biodragon.cn [biodragon.cn]

The Antiviral Spectrum of Viramidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viramidine, also known as taribavirin, is an L-valine ester amidine prodrug of the broad-spectrum antiviral agent ribavirin.[1][2] Developed to achieve higher concentrations in the liver while mitigating the dose-limiting hemolytic anemia associated with ribavirin, this compound has been the subject of significant research, particularly for chronic Hepatitis C Virus (HCV) infection.[2][3] Its efficacy is entirely dependent on its in vivo conversion to ribavirin. This guide provides an in-depth review of the antiviral spectrum of this compound, focusing on the multifaceted mechanisms of its active metabolite, ribavirin. It includes a compilation of its activity against various viruses, detailed experimental methodologies for its evaluation, and visual representations of its molecular pathways and experimental workflows.

Mechanism of Action: From Prodrug to Potent Antiviral

This compound itself is not antivirally active. Its therapeutic effect is realized after oral administration and subsequent conversion to ribavirin.[4] This biotransformation is primarily catalyzed by adenosine deaminase in the liver, a characteristic that leads to more targeted delivery and an improved safety profile compared to the direct administration of ribavirin.[2][5]

Once formed, ribavirin is phosphorylated intracellularly by host cell kinases to its active mono-, di-, and triphosphate forms (RMP, RDP, and RTP).[2] The antiviral activity of ribavirin is not attributed to a single mechanism but rather a combination of several synergistic pathways that can vary in prominence depending on the specific virus and host cell type.[6][7]

Dual-Action Mechanism of this compound

Beyond serving as a prodrug, this compound has been shown to exhibit a dual-action mechanism. It acts as an inhibitor of purine nucleoside phosphorylase, an enzyme responsible for the catabolism of ribavirin.[4] This inhibition, with a reported Ki of 2.5 μM, may slow the degradation of newly formed ribavirin, thereby enhancing its antiviral effect.[4]

Key Antiviral Mechanisms of Ribavirin (Active Metabolite)

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 (anti-inflammatory) to a Th1 (pro-inflammatory) cytokine profile.[7][10] This enhances the host's cellular immune response, contributing to viral clearance.

Quantitative Antiviral Spectrum

The antiviral activity of this compound is intrinsically linked to that of ribavirin. While direct in vitro data for this compound is limited, studies on influenza virus have been conducted. The broader spectrum is inferred from the extensive data available for ribavirin.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Influenza A/NWS/33 (H1N1) | MDCK | Cytopathic Effect | 2.0 - 32.0 | >760 | >23.8 | [11] |

| Influenza A/Victoria/3/75 (H3N2) | MDCK | Cytopathic Effect | 2.0 - 32.0 | >760 | >23.8 | [11] |

| Influenza A/Hong Kong/156/97 (H5N1) | MDCK | Cytopathic Effect | 2.0 - 32.0 | >760 | >23.8 | [11] |

| Influenza B/Hong Kong/5/72 | MDCK | Cytopathic Effect | 2.0 - 32.0 | >760 | >23.8 | [11] |

| Influenza B/Sichuan/379/99 | MDCK | Cytopathic Effect | 2.0 - 32.0 | >760 | >23.8 | [11] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Table 2: In Vitro Antiviral Activity of Ribavirin (Active Metabolite of this compound)

| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µg/mL) | Reference |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | Cytopathic Effect | 3.74 | [3] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | 3.0 - 10.0 | [12][13] | |

| Flaviviridae | Hepatitis C Virus (HCV) | - | - | Used in combination therapy | [14] |

| Hepatitis E Virus (HEV) | Huh7 | Replicon Assay | ~0.74 (3 µM) | [15] | |

| Orthomyxoviridae | Influenza A/Anhui/1/2013 (H7N9) | MDCK | - | 10 - 20 | [16] |

| Influenza A/Shanghai/1/2013 (H7N9) | MDCK | - | 10 - 20 | [16] | |

| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral RNA Load | 3.69 - 8.72 | [17] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | - | Demonstrated activity | [18] |

Note: The antiviral activity of ribavirin can be highly cell-line and assay dependent.

Experimental Protocols

In Vitro Antiviral Activity Assay (Influenza Virus)

This protocol is based on the methodology described by Sidwell et al. (2005).[11]

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Propagation: Influenza virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

-

Cytopathic Effect (CPE) Reduction Assay:

-

MDCK cells are seeded into 96-well plates and grown to confluence.

-

The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Serial dilutions of this compound are prepared in infection medium (DMEM with 0.1% BSA and 2 µg/mL trypsin).

-

The diluted compound is added to the wells, followed by the addition of a standardized amount of influenza virus (e.g., 100 CCID50).

-

Control wells include virus-only (no drug) and cell-only (no drug, no virus) controls.

-

Plates are incubated at 37°C in a 5% CO2 atmosphere until CPE is maximal in the virus control wells (typically 3-4 days).

-

The cell viability is assessed using a colorimetric method, such as the Neutral Red uptake assay.

-

The EC50 is calculated as the drug concentration that inhibits viral CPE by 50% compared to the virus control.

-

-

Cytotoxicity Assay:

-

A parallel assay is run without the virus to determine the cytotoxicity of this compound.

-

MDCK cells are exposed to the same serial dilutions of the compound.

-

After the incubation period, cell viability is measured.

-

The CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to the cell control.

-

In Vivo Efficacy Study (Influenza Mouse Model)

This protocol is a generalized representation based on in vivo studies.[11]

-

Animals: Female BALB/c mice (e.g., 6-8 weeks old) are used.

-

Infection: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 10 LD50) of a mouse-adapted influenza strain.

-

Drug Administration:

-

This compound or ribavirin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Treatment is initiated at a set time point relative to infection (e.g., 4 hours pre-infection).

-

The compound is administered orally via gavage twice daily for a specified duration (e.g., 5 days).

-

-

Monitoring and Endpoints:

-

Mortality: Mice are observed daily for mortality for a period of 21 days post-infection.

-

Lung Virus Titer: On a specific day post-infection (e.g., day 5), a subset of mice is euthanized, and lungs are harvested. The lung tissue is homogenized, and the viral titer is determined by plaque assay or CCID50 on MDCK cells.

-

Lung Consolidation: The severity of lung lesions (consolidation) is scored visually at the time of necropsy.

-

Arterial Oxygen Saturation (SaO2): SaO2 can be measured as an indicator of respiratory function.

-

-

Data Analysis: The minimum effective dose is determined as the dose that significantly reduces mortality, lung virus titers, or lung consolidation compared to the vehicle-treated control group.

Visualizing Mechanisms and Workflows

Diagram 1: this compound's Dual-Action Mechanism

Caption: this compound acts as a prodrug for ribavirin and inhibits ribavirin's enzymatic degradation.

Diagram 2: Ribavirin's Multi-faceted Antiviral Signaling

Caption: Ribavirin disrupts viral replication via GTP depletion, polymerase inhibition, and mutagenesis.

Diagram 3: Experimental Workflow for In Vitro Antiviral Assays

Caption: Workflow for determining EC50, CC50, and Selectivity Index of an antiviral compound.

Conclusion

This compound represents a strategic modification of ribavirin, designed to optimize its pharmacokinetic profile for liver-tropic diseases like hepatitis C. Its antiviral spectrum is broad, mirroring that of ribavirin, and its efficacy is rooted in a multi-pronged attack on viral replication and host-pathogen interactions. The data presented herein underscore its activity, particularly against influenza viruses, and provide a framework for its continued evaluation against other viral pathogens. Understanding the detailed mechanisms of action and standardized experimental protocols is crucial for the ongoing research and development of this compound and next-generation broad-spectrum antiviral agents.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. benchchem.com [benchchem.com]

- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-Action Mechanism of this compound Functioning as a Prodrug and as a Catabolic Inhibitor for Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sterispharma.com [sterispharma.com]

- 10. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 11. In vitro and in vivo influenza virus-inhibitory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of ribavirin on respiratory syncytial virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ribavirin--current status of a broad spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ribavirin is effective against drug-resistant H7N9 influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ribavirin shows antiviral activity against SARS-CoV-2 and downregulates the activity of TMPRSS2 and the expression of ACE2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of Viramidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viramidine, a carboxamidine prodrug of the broad-spectrum antiviral agent ribavirin, has been developed as a liver-targeting alternative to ribavirin, primarily for the treatment of hepatitis C virus (HCV) infection. While its primary mechanism of antiviral activity is linked to its conversion to ribavirin, this compound's immunomodulatory effects are a critical aspect of its therapeutic profile. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, focusing on the downstream effects of its active metabolite, ribavirin. It delves into the impact on innate and adaptive immunity, cytokine profiles, and the underlying signaling pathways. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing these effects, and provides visual representations of the involved biological processes to support further research and drug development.

Introduction

This compound was designed to deliver ribavirin more efficiently to the liver, the primary site of HCV replication, thereby reducing the systemic exposure and associated side effects, such as hemolytic anemia, commonly observed with ribavirin treatment.[1] The immunomodulatory activities of this compound are considered to be comparable to those of ribavirin and are attributed to the in vivo conversion of this compound to ribavirin by adenosine deaminases.[2][3] This guide will, therefore, extensively cover the known immunomodulatory actions of ribavirin as the basis for understanding this compound's effects on the immune system.

The core immunomodulatory effect of ribavirin is the induction of a shift in the T-helper (Th) cell balance from a Th2 (humoral immunity, anti-inflammatory) to a Th1 (cell-mediated immunity, pro-inflammatory) phenotype.[3][4] This shift is crucial for the clearance of intracellular pathogens like viruses. This guide will explore the mechanisms behind this Th1/Th2 polarization, the effects on various immune cells, and the resulting changes in cytokine production.

Mechanism of Action: From this compound to Immunomodulation

This compound acts as a prodrug, being converted to ribavirin in the body.[2] The immunomodulatory effects are a consequence of the actions of ribavirin and its phosphorylated metabolites. One of the key biochemical actions of ribavirin is the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[3][5] This depletion of intracellular guanosine triphosphate (GTP) pools can have broad effects on cellular processes, including those involved in immune responses.

The primary immunomodulatory mechanism of ribavirin is its ability to skew the immune response towards a Th1 profile, which is more effective for clearing viral infections.[5] This is achieved through the differential regulation of cytokine production and the function of various T cell subsets.

Experimental Workflow: this compound to Ribavirin Conversion

Caption: Conversion of this compound to Ribavirin and subsequent immunomodulation.

Effects on the Innate Immune System

While the primary immunomodulatory effects of ribavirin are on the adaptive immune system, it also influences innate immune cells. Ribavirin has been shown to modulate the function of natural killer (NK) cells. Specifically, it can enhance the production of Interferon-gamma (IFN-γ) by NK cells through the Interleukin-12 (IL-12) receptor signaling pathway.[6] This is achieved by the upregulation of Tyrosine kinase 2 (TYK-2) and subsequent phosphorylation of STAT4.[6]

Effects on the Adaptive Immune System

The most significant immunomodulatory effects of this compound, through its conversion to ribavirin, are observed in the adaptive immune system, particularly on T lymphocytes.

T Helper Cell (Th1/Th2) Polarization

Ribavirin promotes a shift from a Th2-dominant to a Th1-dominant immune response.[4][5] This involves:

-

Enhancement of Th1 cytokines: Increased production of IFN-γ, IL-2, and Tumor Necrosis Factor-alpha (TNF-α).[7]

-

Suppression of Th2 cytokines: Decreased production of IL-4, IL-5, and IL-10.[7]

This polarization is crucial for an effective antiviral response, as Th1 cells are critical for activating cytotoxic T lymphocytes (CTLs) that kill virus-infected cells.

Effects on Regulatory T cells (Tregs)

Ribavirin can inhibit the function of regulatory T cells (Tregs), which are responsible for suppressing immune responses.[8] It has been shown to inhibit the release of IL-10 from Treg clones, thereby reversing their suppressive effect on effector T cells.[2] This reduction in Treg activity can further enhance the antiviral immune response. Ribavirin may also down-modulate the expression of the Treg-specific transcription factor, Forkhead box P3 (FOXP3).[8]

Signaling Pathways Modulated by Ribavirin

IL-12 Receptor Signaling Pathway in NK Cells and T cells

Ribavirin enhances the sensitivity of NK cells and T cells to IL-12, a key cytokine in the induction of Th1 responses. This is achieved through the upregulation of the IL-12 receptor beta 2 (IL-12Rβ2) chain and activation of the downstream signaling cascade involving TYK-2 and STAT4.[6][9]

Caption: Ribavirin's effect on the IL-12 receptor signaling pathway.

Modulation of Treg Function

Ribavirin's effect on Tregs is primarily mediated by the inhibition of IL-10 production, which can lead to a reduction in FOXP3 expression and a decrease in the suppressive capacity of these cells.

Caption: Ribavirin's modulation of regulatory T cell function.

Quantitative Data on Immunomodulatory Effects

The following table summarizes the quantitative effects of ribavirin on cytokine production from in vitro studies. It is important to note that the immunomodulatory effects of this compound are expected to be concentration-dependent on its conversion to ribavirin.

| Immune Cell Type | Stimulant | Ribavirin Concentration | Cytokine | Effect | Reference |

| Human PBMCs | Phytohemagglutinin (PHA) | 100 µM | TNF-α | Inhibition | [6] |

| Human PBMCs | Phytohemagglutinin (PHA) | 100 µM | IFN-γ | Inhibition | [6] |

| Human PBMCs | Phytohemagglutinin (PHA) | 100 µM | IL-10 | Inhibition | [6] |

| Human PBMCs | Phytohemagglutinin (PHA) | 100 µM | IL-2 | 124% Increase | [6] |

| Human PBMCs | Tetanus Toxoid (TT) | 100 µM | TNF-α | Inhibition | [6] |

| Human PBMCs | Tetanus Toxoid (TT) | 100 µM | IFN-γ | Inhibition | [6] |

| Human PBMCs | Tetanus Toxoid (TT) | 100 µM | IL-10 | Inhibition | [6] |

| Human T cells | Phorbol ester + Ionomycin | Not specified | IL-2, IFN-γ, TNF-α | Enhanced | [7] |

| Human T cells | Phorbol ester + Ionomycin | Not specified | IL-4, IL-5, IL-10 | Suppressed | [7] |

| Human CD4+ T cells | HCV antigens | 2-5 µM | IL-10 | Decreased | [10] |

| Human CD4+ T cells | HCV antigens | 20 µM | IFN-γ mRNA | Suppressed | [10] |

Experimental Protocols

In Vitro Assessment of Cytokine Production from Human PBMCs

This protocol is adapted from studies evaluating the effect of ribavirin on cytokine production by stimulated peripheral blood mononuclear cells (PBMCs).[6]

Objective: To measure the effect of this compound (via its conversion to ribavirin, or by directly testing ribavirin) on the production of various cytokines by human PBMCs following stimulation with a mitogen (PHA) or a recall antigen (Tetanus Toxoid).

Materials:

-

Heparinized whole blood from healthy donors

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-